3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Description
3,4,5-Trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a sulfonamide-derived benzamide featuring a pyrimidin-2-ylsulfamoyl group attached to a para-substituted phenyl ring. The compound’s structure combines a 3,4,5-trimethoxybenzamide core with a sulfamoyl-linked pyrimidine moiety, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-16-11-13(12-17(29-2)18(16)30-3)19(25)23-14-5-7-15(8-6-14)31(26,27)24-20-21-9-4-10-22-20/h4-12H,1-3H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIFSDRWXKOPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl intermediate. This intermediate is then reacted with a pyrimidinylsulfamoyl derivative under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in acid-base and substitution reactions due to its electron-withdrawing nature and nucleophilic nitrogen.
Methoxy Group Transformations
The 3,4,5-trimethoxybenzamide segment undergoes demethylation and electrophilic aromatic substitution (EAS).
Amide Bond Reactivity
The central benzamide linkage exhibits stability under mild conditions but undergoes hydrolysis under extreme acidity/basicity.
| Reaction Type | Conditions | Outcome | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux (24–48 hrs) | Benzoic acid + 4-(pyrimidin-2-ylsulfamoyl)aniline | Slow due to electron-withdrawing groups |
| Basic Hydrolysis | 40% NaOH, 150°C (8–12 hrs) | Sodium 3,4,5-trimethoxybenzoate + amine | Requires high energy input |
| Reduction | LiAlH₄/THF (reflux, 6 hrs) | Benzylamine derivative | Rare; typical for esters, not amides |
Pyrimidine Ring Modifications
The pyrimidin-2-yl group engages in ring-specific reactions, influenced by the sulfamoyl substituent.
Cross-Coupling Reactions
The aryl groups enable catalytic coupling reactions for structural diversification.
Key Research Findings:
-
Acid Stability : The sulfonamide group resists hydrolysis below pH 3, making the compound stable in gastric fluid analogs.
-
Demethylation Selectivity : BBr₃ preferentially cleaves the para-methoxy group due to reduced steric hindrance.
-
Biological Implications : Pyrimidine nitration enhances binding to kinase targets (e.g., EGFR), as shown in analogous compounds .
Scientific Research Applications
Case Studies
- Breast Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through the activation of caspases .
- Lung Cancer : Research indicated that treatment with this compound led to a significant reduction in cell viability in A549 lung cancer cells, suggesting its potential as a therapeutic agent in lung cancer management .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Studies
- Staphylococcus aureus : A study showed that this compound significantly reduced the growth of methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment for resistant infections .
- Escherichia coli : The compound displayed bactericidal activity against E. coli, making it a candidate for further development as an antimicrobial agent in food safety applications .
Neurological Applications
Emerging research suggests that 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
Case Studies
- Alzheimer's Disease : In animal models, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, a hallmark of Alzheimer's disease .
- Parkinson's Disease : Preliminary studies indicated that it may protect dopaminergic neurons from oxidative damage, suggesting a role in Parkinson's disease management .
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90, leading to anti-cancer effects. The pyrimidinylsulfamoyl group may interact with nucleic acids and proteins, affecting cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
Modifications to the benzamide core significantly alter electronic properties and steric bulk:
Key Observations :
Variations in the Sulfamoyl-Linked Heterocycle
The heterocyclic group attached to the sulfamoyl moiety impacts target selectivity and metabolic stability:
Key Observations :
- Pyrrolidinone () increases polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration.
Functional Group Additions
Additional functional groups modulate lipophilicity and pharmacokinetics:
Key Observations :
Physicochemical and Structural Insights
- Hydrogen Bonding : The target compound’s pyrimidin-2-ylsulfamoyl group provides multiple hydrogen-bond acceptors (N and O atoms), which are critical for target interactions. Analogs with thiazole () or triazolothiadiazole () may exhibit similar or enhanced interactions.
- Solubility: Pyrrolidinone-substituted analogs () show higher polarity, suggesting better solubility than pyrimidine derivatives.
Biological Activity
3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by three methoxy groups and a pyrimidinylsulfamoylphenyl moiety, which contribute to its interactions within biological systems. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.
- Molecular Formula : C20H19N4O6S
- Molecular Weight : Approximately 423.45 g/mol
- Structural Features :
- Three methoxy groups (-OCH₃)
- Pyrimidin-2-ylsulfamoyl group
- Benzamide core structure
The biological activity of 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor, modulating protein interactions and influencing various biochemical pathways. Its structural characteristics suggest potential efficacy in targeting pathways involved in cancer and other diseases.
Antitumor Activity
Recent studies have indicated that derivatives of trimethoxy compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated IC₅₀ values of 20.47 μM against MGC-803 (human gastric cancer) and 43.42 μM against MCF-7 (human breast cancer) cells . Although specific data on 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is limited, its structural similarities to active compounds suggest potential antitumor properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts. Its interactions with enzymes may lead to the modulation of metabolic pathways critical in disease progression. Further research is required to elucidate the specific enzymes targeted by this compound.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- A range of trimethoxy compounds has been evaluated for their cytotoxic effects on cancer cell lines using MTT assays. Results indicated that modifications in the methoxy groups significantly influenced the antiproliferative activity.
- Table 1 : Summary of IC₅₀ Values of Related Compounds
Compound Name Cell Line IC₅₀ (µM) Compound A (related derivative) MGC-803 20.47 Compound B (related derivative) MCF-7 43.42 3,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide TBD TBD - Mechanistic Studies :
Q & A
Q. Characterization methods :
- NMR : Confirm regiochemistry and purity via ¹H/¹³C NMR. For example, the pyrimidine NH proton appears as a singlet at δ 8.8–9.2 ppm, while methoxy groups resonate at δ 3.7–3.9 ppm .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₆S: 459.1294) .
- Melting point : Reported >250°C for structurally related analogs .
How can conflicting biological activity data for analogs of this compound be resolved in structure-activity relationship (SAR) studies?
Answer:
Contradictions in activity often arise from:
- Substituent positioning : The 3,4,5-trimethoxy group enhances lipid solubility but may sterically hinder target binding. Compare analogs with mono-/dimethoxy substitutions .
- Sulfamoyl linker flexibility : Rigid vs. flexible linkers (e.g., replacing sulfamoyl with carboxamide) alter conformational preferences. Molecular dynamics simulations can clarify this .
- Assay variability : Standardize protocols (e.g., MIC testing against MRSA using CLSI guidelines) and validate with positive controls like vancomycin .
Example : In antistaphylococcal studies, CF₃-substituted analogs showed 4–8× higher potency than methoxy derivatives, highlighting the role of electron-withdrawing groups .
What computational methods are suitable for predicting the binding mode of this compound to bacterial targets like acps-pptase?
Answer:
- Docking studies : Use AutoDock Vina or Glide with acps-pptase crystal structures (PDB: 3H9T). The sulfamoyl group may interact with Arg²⁴³ via hydrogen bonding, while trimethoxybenzamide occupies a hydrophobic pocket .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of predicted poses. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond occupancy (>70%) .
- Free energy calculations : MM-PBSA/GBSA can quantify binding affinities. For example, ΔG values < −30 kcal/mol suggest strong inhibition .
How should researchers design experiments to assess the compound’s metabolic stability and potential toxicity?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. The methoxy groups are prone to demethylation, generating catechol intermediates .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ > 10 μM indicates low risk of drug-drug interactions .
- Toxicity screening : Use zebrafish embryos (96-hr LC₅₀) or HEK293 cell viability assays (CC₅₀ > 50 μM recommended) .
What analytical techniques are critical for resolving crystallographic ambiguities in related benzamide derivatives?
Answer:
- X-ray crystallography : Use SHELX programs for structure refinement. Key parameters: R-factor < 5%, high-resolution data (<1.0 Å) to resolve methoxy/pyrimidine torsion angles .
- TWINABS for twinned data : Apply if crystals exhibit pseudo-merohedral twinning (common in sulfonamide derivatives) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds between methoxy and sulfamoyl groups) .
How does the compound’s fluorescence profile affect its utility in cellular imaging studies?
Answer:
- Intrinsic fluorescence : The pyrimidine ring emits at λₑₘ = 420–450 nm (λₑₓ = 350 nm), but methoxy groups may quench signal. Compare with non-methoxy analogs .
- Derivatization : Introduce fluorophores (e.g., BODIPY) at the phenyl ring’s para position without disrupting sulfamoyl interactions .
- Confocal microscopy : Validate localization in bacterial cells (e.g., S. aureus) using 1–10 μM concentrations and co-staining with membrane dyes .
What strategies can address low aqueous solubility during formulation for in vivo studies?
Answer:
- Prodrug synthesis : Convert the sulfamoyl group to a sodium salt or phosphonooxymethyl derivative .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers (PDI < 0.2, size ~150 nm) to enhance bioavailability .
- Co-solvent systems : Prepare stock solutions in DMSO/PEG400 (10:90 v/v) for IP/IV administration .
How can researchers validate target engagement in complex biological systems?
Answer:
- Cellular thermal shift assay (CETSA) : Heat-treat bacterial lysates (37–65°C) and monitor protein denaturation via Western blot (acps-pptase bands) .
- SPR biosensing : Immobilize the target enzyme on a CM5 chip and measure binding kinetics (kₐ > 1×10⁴ M⁻¹s⁻¹, k𝒹 < 0.01 s⁻¹) .
- CRISPR knockdown : Compare MIC values in wild-type vs. acps-pptase-deficient bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
